Thermoplasmaquinone
Description
Properties
CAS No. |
97858-30-5 |
|---|---|
Molecular Formula |
C47H66O2 |
Molecular Weight |
663 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3,5-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C47H66O2/c1-34(2)18-11-19-35(3)20-12-21-36(4)22-13-23-37(5)24-14-25-38(6)26-15-27-39(7)28-16-29-40(8)32-33-43-42(10)46(48)45-41(9)30-17-31-44(45)47(43)49/h17-18,20,22,24,26,28,30-32H,11-16,19,21,23,25,27,29,33H2,1-10H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+ |
InChI Key |
PSTBTGWGIRVMGP-LJWNYQGCSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(C2=O)C)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(C2=O)C)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(C2=O)C)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Synonyms |
thermoplasmaquinone TPQ-7 cpd |
Origin of Product |
United States |
Occurrence and Phylogenetic Distribution of Thermoplasmaquinone
Thermoplasmaquinone in Bacterial Species (e.g., Wolinella succinogenes, Campylobacter sp.)
Initially discovered in the facultative anaerobic and thermophilic archaeon Thermoplasma acidophilum, this compound (TPQ) was once thought to be a rare type of isoprenoid quinone. mdpi.comasm.orgnih.gov However, subsequent research has revealed its presence in a number of eubacterial species, indicating a wider distribution across prokaryotic domains than first assumed. oup.com This distribution is of considerable taxonomic and phylogenetic interest, as it links organisms from vastly different environments and metabolic capabilities. oup.com
The anaerobic eubacterium Wolinella succinogenes is a notable example of a bacterial species containing this compound. oup.comresearchgate.net Investigations into its respiratory quinone composition revealed that while menaquinone-6 (MK-6) is the major isoprenoid quinone, substantial levels of this compound-6 (TPQ-6) are also present. oup.comoup.com Quantitative analysis using high-performance liquid chromatography (HPLC) determined the approximate ratio of MK-6 to TPQ-6 in W. succinogenes to be 3:1. oup.com The structure of TPQ-6 from this bacterium was confirmed through mass spectrometry and proton nuclear magnetic resonance spectrometry as 2,[5 or 8]-dimethyl-3-hexaprenyl-1,4-naphthoquinone. oup.comresearchgate.net The co-occurrence of these two quinones is significant for understanding the electron transport system in this organism, where menaquinone has been identified as a necessary redox mediator for the formate-fumarate reductase pathway. oup.com
Novel methyl-substituted menaquinones, structurally analogous to thermoplasmaquinones, have also been identified in species of the genus Campylobacter. oup.com Early reports described the isolation of a methyl-substituted menaquinone-6 (MK-6) from Campylobacter species that displayed similar spectral characteristics to the this compound found in T. acidophilum, albeit with a different isoprenoid side chain length. oup.com This finding was significant as it demonstrated that this new series of methyl-substituted vitamin K molecules was not confined to the domain Archaea. oup.com The presence of similar respiratory quinone patterns in both W. succinogenes and members of Campylobacter has been suggested as an indicator of a potential taxonomic relationship between these genera. oup.com Further research has also identified this compound-7 (TpQ-7) in Bacteroides gracilis. mdpi.com
The discovery of thermoplasmaquinones in phylogenetically diverse bacteria such as Wolinella succinogenes and Campylobacter species underscores that these quinones may be more widespread among prokaryotes than initially recognized. oup.com
Table 1. Bacterial Species Containing this compound or Structurally Similar Quinones
| Species Name | Quinone(s) Identified | Notes |
| Wolinella succinogenes | Menaquinone-6 (MK-6), this compound-6 (TPQ-6) | Co-occurs with MK-6 in an approximate 3:1 ratio. oup.com |
| Campylobacter sp. | Methyl-substituted Menaquinone-6 | A novel quinone with a structure similar to this compound. oup.com |
| Bacteroides gracilis | This compound-7 (TpQ-7) | Also known as methylmenaquinone-7. mdpi.com |
Biosynthetic Pathways and Genetic Regulation of Thermoplasmaquinone
Enzymatic Mechanisms Underpinning Thermoplasmaquinone Biosynthesis
The formation of this compound, like other prenylquinones, involves the separate synthesis of its two main structural components—an isoprenoid side chain and an aromatic naphthoquinone head group—which are then condensed and further modified.
The characteristic side chain of the most common form, this compound-7 (TPQ-7), is a 35-carbon (heptaprenyl) chain. The biosynthesis of this all-trans-polyisoprenoid tail follows a well-established pattern of isoprenoid synthesis, beginning with the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In Archaea such as Thermoplasma acidophilum, these precursors are generated via the mevalonate (B85504) (MVA) pathway. tandfonline.commdpi.com
The core of the elongation process is catalyzed by a class of enzymes known as prenyl diphosphate synthases. These enzymes sequentially add IPP units to a growing allylic diphosphate chain. The synthesis of the C35 side chain of TPQ-7 is initiated with a C15 farnesyl diphosphate (FPP) molecule, followed by the addition of four more IPP units. wikipedia.org This reaction is catalyzed by a medium-chain prenyl diphosphate synthase. Research has identified a putative heptaprenyl diphosphate synthase (EC 2.5.1.30) in T. acidophilum, which is responsible for constructing the C35 chain. wikipedia.orgnih.gov
While the side chains of many archaeal lipids are saturated, the isoprenoid side chain of TPQ-7 is typically unsaturated. asm.org However, enzymes capable of reducing double bonds within isoprenoid chains, known as reductases, have been identified in various organisms. For instance, a digeranylgeranylglycerophospholipid reductase has been studied in T. acidophilum, and the enzyme MenJ is responsible for the partial saturation of the menaquinone side chain in Mycobacterium tuberculosis. acs.orgnih.gov These findings highlight the enzymatic capability for saturation, although this modification is not a defining feature of the primary form of this compound.
The aromatic head group of this compound is a naphthoquinone ring, which originates from the shikimate pathway. researchgate.net The biosynthesis follows the canonical menaquinone pathway, starting with chorismate. Through a series of enzymatic reactions catalyzed by proteins encoded by the men genes (MenF, MenD, MenH, MenC, MenE, MenB), chorismate is converted into the key intermediate 1,4-dihydroxy-2-naphthoate (DHNA). tandfonline.comresearchgate.net
A defining feature of this compound is the presence of a methyl group on the naphthoquinone ring. Structural analyses have confirmed that this methylation occurs at position 8 of the ring. nih.govasm.org Research indicates that the direct precursor to TPQ-7 is Menaquinone-7 (B21479) (MK-7). The final step in the biosynthesis of TPQ-7 is the specific methylation of the MK-7 molecule. nih.govasm.org This reaction is catalyzed by a methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. frontiersin.orgnih.gov The suppression of this final methylation step under certain environmental conditions leads to the accumulation of the MK-7 precursor. nih.govasm.org
Research into Isoprenoid Side Chain Elongation and Saturation Mechanisms
Comparative Biosynthesis Research with Other Menaquinones and Related Prenylquinones
The biosynthetic pathway of this compound is largely conserved with that of other menaquinones, yet it possesses distinct features that set it apart.
Comparison with Bacterial Menaquinones: The biosynthesis of TPQ-7 in T. acidophilum and Menaquinone-8 (MK-8) in Escherichia coli both utilize chorismate as the starting material for the naphthoquinone head group and employ a series of homologous men enzymes to produce DHNA. tandfonline.comresearchgate.net The primary differences lie in the side chain synthesis and final ring modification. E. coli uses an octaprenyl diphosphate synthase (IspB) to create a C40 side chain, whereas T. acidophilum uses a heptaprenyl diphosphate synthase for a C35 chain. nih.gov Most significantly, E. coli does not perform the C-8 methylation step, meaning its pathway terminates with the formation of MK-8. The final methylation of the menaquinone ring is the key divergence that defines TPQ. nih.govasm.org
Comparison with Other Prenylquinones:
Ubiquinones (B1209410) (UQ): While also originating from the shikimate pathway, the head group of ubiquinone is a benzoquinone ring derived from 4-hydroxybenzoate, not a naphthoquinone from DHNA. The subsequent modifications to the ring involve multiple hydroxylations and methylations, differing significantly from the menaquinone pathway. tandfonline.com
Sulfur-containing Quinones: Other thermophilic archaea, such as those in the order Sulfolobales, produce unique quinones like caldariellaquinone (B1220808) and sulfolobusquinone. core.ac.uk These molecules contain a sulfur atom incorporated into an additional heterocyclic ring, a feature completely absent in this compound. This points to a fundamentally different biosynthetic pathway for the head group in these organisms.
The table below summarizes the key biosynthetic differences between this compound-7 and other representative prenylquinones.
| Feature | This compound-7 | Menaquinone-8 (E. coli) | Ubiquinone-8 (E. coli) |
| Organism Example | Thermoplasma acidophilum | Escherichia coli | Escherichia coli |
| Head Group Type | Naphthoquinone | Naphthoquinone | Benzoquinone |
| Head Group Precursor | Chorismate | Chorismate | Chorismate (via 4-hydroxybenzoate) |
| Side Chain Length | C35 (Heptaprenyl) | C40 (Octaprenyl) | C40 (Octaprenyl) |
| Key Ring Modifications | C-8 Methylation | None | 3 Methylations, 2 Hydroxylations |
| Primary Pathway Genes | men gene homologs | men genes | ubi genes |
Genetic Loci and Gene Encoding Research for this compound Biosynthetic Enzymes
The sequencing of the Thermoplasma acidophilum genome has enabled the identification of genetic loci potentially responsible for this compound biosynthesis. A locus is the specific physical location of a gene on a chromosome. genome.jp By comparing the genome to those of other menaquinone-producing organisms, researchers have pinpointed candidate genes.
Analysis of the T. acidophilum genome (NC_002578) reveals the presence of genes homologous to the established menaquinone biosynthetic pathway. nih.gov For instance, a gene annotated as a menaquinone biosynthetic enzyme (MqnA/MqnD family) has been identified at locus TA_RS00725. nih.gov
Furthermore, a putative heptaprenyl diphosphate synthase , the enzyme that synthesizes the C35 side chain, has been identified with the accession number CAC11578. nih.gov The gene encoding this enzyme is a critical component of the TPQ biosynthetic machinery. While the specific gene encoding the C-8 methyltransferase has not been definitively characterized, it is expected to be a member of the S-adenosyl-L-methionine (SAM)-dependent methyltransferase superfamily. frontiersin.org The presence of these genes in the T. acidophilum genome provides a genetic blueprint for the synthesis of this specialized archaeal quinone. Some research suggests that archaea, including the Thermoplasmatales, may have acquired quinone biosynthesis genes from bacteria via lateral gene transfer. asm.org
The table below lists key enzymes and associated genetic information for this compound biosynthesis.
| Enzyme | Function | Genetic Locus/Identifier (in T. acidophilum) |
| Heptaprenyl Diphosphate Synthase | Synthesizes C35 isoprenoid side chain | Putative: CAC11578 nih.gov |
| Menaquinone Biosynthesis Enzymes (e.g., MenA, MenB, etc.) | Synthesize the DHNA head group from chorismate | Homologs present, e.g., MqnA/MqnD family at TA_RS00725 nih.gov |
| C-8 Methyltransferase | Adds methyl group to MK-7 to form TPQ-7 | Not yet definitively identified; predicted to be a SAM-dependent methyltransferase. |
Transcriptional and Post-Transcriptional Regulatory Mechanisms Influencing this compound Biosynthesis (e.g., Environmental Adaptations)
The biosynthesis of this compound in T. acidophilum is tightly regulated in response to environmental conditions, particularly the availability of oxygen. This regulation allows the organism to adapt its electron transport chain for optimal function under both aerobic and anaerobic respiration. nih.govcore.ac.ukTranscriptional regulation is the process by which a cell controls the rate of transcription of DNA into RNA, thereby controlling gene activity. mdpi.com
Studies have demonstrated a dramatic shift in the quinone profile of T. acidophilum depending on growth conditions.
Under anaerobic conditions , this compound-7 (TPQ-7) is the dominant quinone, constituting up to 97% of the total quinone pool. nih.govasm.org
Under aerobic conditions , the relative amount of TPQ-7 decreases significantly, and the cell produces a mixture of quinones, including Menaquinone-7 (MK-7) and Methionaquinone-7 (MTK-7), in roughly equal proportions. nih.govresearchgate.net
This shift strongly suggests a sophisticated regulatory mechanism at the transcriptional level. It is proposed that the expression of the gene encoding the final enzyme in the pathway—the C-8 methyltransferase that converts MK-7 to TPQ-7—is controlled by oxygen availability. Under aerobic conditions, the transcription of this methyltransferase gene is likely suppressed or its product is inhibited, leading to the accumulation of the MK-7 precursor. nih.govasm.org Conversely, under anaerobic conditions, the gene is expressed, leading to the efficient conversion of MK-7 to TPQ-7. This differential production allows the organism to utilize quinones with different redox potentials that are better suited for either anaerobic or aerobic respiratory chains. researchgate.netcore.ac.uk
Biological Roles and Physiological Functions of Thermoplasmaquinone
Thermoplasmaquinone in Electron Transport and Cellular Bioenergetics
Cellular bioenergetics encompasses the essential processes by which cells generate, store, and utilize energy. numberanalytics.com A central player in the energy metabolism of many organisms is the electron transport chain, where the flow of electrons through a series of protein complexes is coupled to the generation of a proton gradient, which in turn drives the synthesis of ATP, the cell's primary energy currency. numberanalytics.comnih.gov Quinones are vital lipid-soluble molecules that act as electron and proton carriers within these respiratory and photosynthetic electron transport chains. researchgate.net this compound, a type of menaquinone, is a key component in the bioenergetic processes of certain protozoa, archaea, and bacteria.
Function in Transplasma Membrane Electron Transport (TPMET) in Protozoa
In the parasitic protozoan Entamoeba histolytica, the causative agent of amoebiasis, a transplasma membrane electron transport (TPMET) system is crucial for its survival. nih.gov Research has identified this compound-7, a methylmenaquinone-7, as the specific quinone operating within the plasma membrane of this organism. nih.gov This was determined through the purification and structural analysis of the quinone from the parasite's plasma membrane. nih.gov
Experiments involving UV irradiation, which destroys the membrane-bound this compound-7, led to a corresponding loss of TPMET activity. nih.gov Crucially, this lost activity could be fully restored by the addition of exogenous this compound-7, while other quinones like ubiquinones (B1209410) were ineffective. nih.gov These findings strongly indicate that this compound-7 functions as a lipid shuttle, mediating the transfer of electrons from cytosolic reductants to external, non-permeable electron acceptors. nih.gov This distinct quinone system in E. histolytica, which differs from that of its mammalian host, presents a potential target for the development of new chemotherapeutic drugs. nih.gov Similarly, this compound-7 is also implicated in the TPMET of another parasitic protozoan, Leishmania donovani. researchgate.net
Participation in Respiratory Electron Transport Chains in Archaea and Bacteria
This compound is a significant component of the respiratory chains in the facultative anaerobic and thermophilic archaeon Thermoplasma acidophilum. nih.gov This archaeon adjusts its quinone composition in response to oxygen availability. nih.gov Under anaerobic growth conditions, the relative amount of this compound increases, while under aerobic conditions, the levels of menaquinone and methionaquinone rise. nih.gov This differential use of quinones suggests that each has a specific redox potential suited for different respiratory conditions, a common strategy observed in bacteria like Escherichia coli which uses ubiquinone for aerobic respiration and menaquinone for anaerobic respiration. nih.gov
The respiratory enzymes in archaea share similarities with those in bacteria, but also exhibit unique features that may be evolutionary adaptations to extreme environments. caister.com For instance, some archaeal oxidases form supercomplexes that facilitate efficient electron transfer. caister.comnih.gov The presence and type of quinone, such as this compound, are integral to the function of these diverse respiratory pathways. caister.commdpi.com
Investigations into Redox Potential and Electron Transfer Kinetics of this compound
The specific redox potential of a quinone determines its role in an electron transport chain. nih.govnih.gov While the exact redox potential of this compound has not been definitively estimated, its increased prevalence under anaerobic conditions in T. acidophilum suggests it has a lower redox potential compared to the menaquinones and methionaquinones that are more abundant during aerobic growth. nih.gov This is consistent with the general principle that quinones with lower redox potentials are better suited for anaerobic respiration. nih.gov
The kinetics of electron transfer are also a critical aspect of bioenergetic efficiency. In T. acidophilum, this compound is oxidized significantly faster than it is reduced. nih.gov The theory of coupled ion-electron transfer provides a framework for understanding these kinetics, where the movement of ions and solvent molecules facilitates the transfer of electrons. mit.edu The rate of these reactions is influenced by factors such as the overpotential, solvent properties, and the electronic structure of the electron donor and acceptor. mit.edu
Research on this compound as a Lipid Shuttle in Biological Membranes
Beyond its role in electron transport, this compound's function as a lipid shuttle is a key area of research. nih.govmdpi.com As lipid-soluble molecules, quinones can move within the biological membrane, transferring electrons between membrane-bound protein complexes. researchgate.netfrontiersin.org In E. histolytica, this compound-7 explicitly acts as a lipid shuttle to connect cytosolic reductants with extracellular electron acceptors. nih.gov
The structure of quinones, with a hydrophilic head group and a long, apolar isoprenoid side chain, allows them to anchor within the membrane. researchgate.netmdpi.com The length of this side chain influences the quinone's position and mobility within the lipid bilayer, which in turn affects its function as a shuttle. mdpi.com Proteins can facilitate the movement of lipids between membranes at membrane contact sites, creating a dynamic system for lipid transport. frontiersin.orgembopress.orgescholarship.org While not directly demonstrated for this compound, this mechanism of protein-assisted lipid transfer is a plausible model for its shuttling function. frontiersin.org
Association with Thermoplasma Quinone Droplets (TaQDs) in Thermoplasma acidophilum
A significant discovery in the study of this compound is its association with novel lipoprotein-like particles called Thermoplasma Quinone Droplets (TaQDs) in the cytoplasm of T. acidophilum. oup.comnih.govoup.com These cytosolic, globular droplets have an average diameter of about 50 nm and can occupy a substantial portion of the cell's volume. oup.comoup.com
Proteomic and Biochemical Characterization of TaQDs and Associated Proteins (e.g., Ta0547 Vitellogenin-N Domain Protein)
Biochemical analysis of isolated TaQDs has revealed their primary components to be menaquinones (including this compound) and, to a lesser extent, a polar lipid known as U4. oup.comnih.govresearchgate.net The major protein component of these droplets is a 153-amino-acid protein designated Ta0547. oup.comnih.gov
Proteomic studies have identified several other proteins associated with TaQDs, although most are uncharacterized and have low molecular weights. nih.gov
Table 1: Proteins Identified in the TaQD Proteome This table is scrollable.
| Protein ID | N-terminal Sequence | Notes |
|---|---|---|
| Ta0547 | KEKKD | Major protein component of TaQDs. researchgate.net |
| Ta0547 | VSELA | N-terminal variant of Ta0547. researchgate.net |
| Ta0438 | MDIE | Found in a mixture with Ta1223a. researchgate.net |
| Ta1223a | MLDSA | Found in a mixture with Ta0438 and also as a separate band. researchgate.net |
| Ta0093 | - | Identified by LC-MS/MS. nih.gov |
| Ta0182 | - | Identified by LC-MS/MS. nih.gov |
| Ta0337 | - | Identified by LC-MS/MS. nih.gov |
| Ta0437 | - | Identified by LC-MS/MS. nih.gov |
The Ta0547 protein is particularly interesting because it contains a vitellogenin-N domain. oup.comnih.govoup.com This domain is typically found in large lipid transport proteins in vertebrates and non-vertebrates, but has not been previously identified in microbes. oup.comnih.govoup.com Structural modeling suggests that Ta0547 has a fold similar to the helical domain of lipovitellin, which contains a funnel-shaped, lipid-binding cavity. oup.comoup.com This suggests that Ta0547 plays a crucial role in binding and sequestering the quinones within the TaQDs. oup.comoup.com Homologs of Ta0547 have been found only in other thermo-acidophilic archaea. oup.comoup.com
The discovery of TaQDs and their associated proteins provides new insights into how archaea may store and manage hydrophobic molecules like quinones within their cytoplasm. oup.comoup.com
Hypothesized Physiological Roles of TaQDs in Archaeal Extremophile Adaptation
This compound (TQ), a unique naphthoquinone found in the thermoacidophilic archaeon Thermoplasma acidophilum, is hypothesized to play a crucial role in the adaptation of these organisms to extreme environments. asm.orgoup.com One of the key proposed functions of this compound is its involvement in the formation of Thermoplasma Quinone Droplets (TaQDs). oup.com These droplets are a novel class of lipoprotein particles discovered in T. acidophilum. oup.com
TaQDs are spherical structures, ranging in diameter from approximately 5 to 1000 nanometers, and are thought to function in the transport of water-insoluble lipids and other lipophilic compounds within the aqueous environment of the cell. oup.com The protein components of these particles, known as apolipoproteins, are amphipathic, meaning they have both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This dual nature allows them to stabilize the lipid components and mediate the metabolism of the particles. oup.com The discovery of TaQDs suggests a specialized mechanism for managing and mobilizing quinones, which are essential components of electron transport chains. asm.orgoup.com
The formation of TaQDs may represent a significant adaptive strategy for T. acidophilum. By sequestering and transporting quinones in these droplets, the organism can potentially regulate their availability and protect them from the harsh, acidic, and high-temperature conditions of its environment. oup.comnih.govmdpi.com This controlled distribution could be vital for maintaining the integrity and efficiency of the respiratory system under fluctuating environmental stresses. asm.orgoup.com Further research into the precise mechanisms of TaQD formation and function will likely provide deeper insights into the remarkable survival strategies of these archaeal extremophiles. oup.comresearchgate.net
Broader Functional Implications in Microbial Metabolism and Adaptation to Extreme Environments
The presence and regulation of this compound have broader implications for our understanding of microbial metabolism and adaptation, particularly in extreme environments. asm.orgfiveable.me The unique properties of this quinone and its differential expression under varying conditions highlight its significance in the metabolic flexibility of extremophiles. asm.orgresearchgate.net
Thermoplasma acidophilum thrives in environments with high temperatures and low pH. researchgate.netepdf.pub The composition of its quinone pool, including this compound, appears to be a key element of its survival strategy in these challenging conditions. asm.orgnih.gov Research has shown that the relative amounts of different quinones in T. acidophilum change in response to the availability of oxygen. asm.orgnih.gov This suggests that the organism can adapt its respiratory chain to the prevailing redox potential of its surroundings. researchgate.net
The ability to modulate the quinone profile allows the organism to optimize its energy generation processes, whether it is growing aerobically or anaerobically. asm.org This metabolic plasticity is a hallmark of extremophiles and is crucial for their ability to colonize and thrive in habitats that are inhospitable to most other life forms. mdpi.comfiveable.meuwaterloo.ca The specific physicochemical properties of this compound likely contribute to the stability and functionality of the electron transport chain at high temperatures and low pH, although the precise molecular mechanisms are still under investigation. asm.orgnih.gov
Table 1: Quinone Composition in Thermoplasma acidophilum under Aerobic and Anaerobic Conditions
| Quinone | Relative Amount under Aerobic Conditions (%) | Relative Amount under Anaerobic Conditions (%) |
| This compound-7 (TPQ-7) | 34 | 97 |
| Menaquinone-7 (B21479) (MK-7) | 33 | 3 |
| Methionaquinone-7 (MTK-7) | 34 | 0 |
| Data sourced from Shimada et al. (2001) asm.org |
Under anaerobic conditions, this compound becomes the predominant quinone in Thermoplasma acidophilum, accounting for 97% of the total quinone pool. asm.orgnih.gov This strongly indicates a critical role for this compound in the organism's anaerobic respiration. asm.orgbvsalud.org In the absence of oxygen, many microorganisms utilize alternative terminal electron acceptors, and the composition of their electron transport chains is adapted accordingly. wfsahq.orgwikipedia.orgbyjus.com
The high abundance of this compound under anaerobiosis suggests that it is the primary electron carrier in the respiratory chain when T. acidophilum uses alternative electron acceptors, such as elemental sulfur. asm.orgoup.com The redox potential of this compound is likely well-suited for transferring electrons in these specific anaerobic pathways. asm.org This adaptation allows the organism to continue generating energy and sustain its metabolic activities even when oxygen is scarce. asm.orgbyjus.com The shift towards this compound production under anaerobic conditions is a clear example of how extremophiles have evolved sophisticated regulatory mechanisms to fine-tune their metabolism in response to environmental cues. asm.orgresearchgate.net
Contribution to Acidophilic and Thermophilic Survival Strategies
Investigation of this compound as a Potential Biochemical Target in Antimicrobial Research (Specifically for Parasitic Protozoa)
The unique presence and essential functions of certain quinones in pathogenic microorganisms have made their biosynthetic pathways attractive targets for antimicrobial drug development. nih.govdntb.gov.uanih.gov While this compound itself is characteristic of the archaeon Thermoplasma, similar naphthoquinones have been identified in parasitic protozoa, opening avenues for research into novel chemotherapeutic strategies. nih.govresearchgate.netfrontiersin.org
For instance, a compound structurally related to this compound, known as this compound-7, has been found in the plasma membrane of the pathogenic amoeba Entamoeba histolytica. nih.govresearchgate.net This discovery suggests that this quinone may be a key component of the transplasma membrane electron transport (TPMET) system in this parasite. nih.govresearchgate.net The TPMET system is involved in various cellular processes, and its inhibition could be detrimental to the parasite's survival. nih.gov
The biosynthetic pathways of these quinones in parasitic protozoa are often distinct from those in their human hosts, presenting an opportunity for selective targeting. nih.govnih.gov For example, the shikimate pathway, which is involved in the synthesis of aromatic precursors for quinones, is present in some parasites but absent in humans. nih.gov Similarly, the elongation of the isoprenoid side chain of quinones is another potential target for chemotherapeutic intervention. nih.govresearchgate.net Compounds like risedronate and its analogs, which inhibit farnesyl diphosphate (B83284)/geranylgeranyl diphosphate synthase, have shown efficacy against various parasitic protozoa. nih.govresearchgate.net The investigation of enzymes involved in the biosynthesis of this compound-like molecules in parasites could lead to the development of new drugs that are both effective and have minimal side effects on the host. nih.govfrontiersin.orgupf.edu
Advanced Research Methodologies for Thermoplasmaquinone Study
Structural Elucidation Research Techniques
The determination of the precise chemical structure of Thermoplasmaquinone and the analysis of its native environment are accomplished through the integrated application of mass spectrometry, nuclear magnetic resonance spectroscopy, advanced chromatographic methods, and cutting-edge imaging techniques.
Mass spectrometry (MS) is a cornerstone technique for the structural analysis of this compound. nih.gov Electron Impact Mass Spectrometry (EI-MS) has been instrumental in determining the molecular weight and fragmentation patterns of quinones isolated from T. acidophilum. asm.orgnih.gov This "hard" ionization technique provides significant fragmentation, which is valuable for piecing together the structure of unknown compounds. acdlabs.com
Initial studies using MS revealed that this compound-7 (TPQ-7) possessed a molecular formula of C47H66O2, distinguishing it from the more common menaquinone-7 (B21479) (MK-7, C46H64O2) by an additional methyl group. oup.com Further analysis of quinones from T. acidophilum HO-62 using MS, in conjunction with other techniques, identified not only TPQ-7 but also menaquinone, methionaquinone, and both 2-trans and 2-cis isomers of this compound. asm.orgnih.govasm.org High-resolution mass spectrometry (HRMS) offers the capability to determine the exact mass of a molecule, which can help in deducing its elemental composition. While standard MS can differentiate compounds based on nominal mass, HRMS provides a higher level of confidence in molecular formula assignments. quora.com The combination of MS with separation techniques like liquid chromatography (LC-MS) further enhances its power by allowing the analysis of individual components within a complex mixture. saiflucknow.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound, providing data on the chemical environment and connectivity of atoms. wikipedia.orgebsco.com
Proton NMR (¹H NMR): ¹H NMR has been critical in determining the precise structure of this compound. oup.comcnjournals.com The ¹H NMR spectrum of TPQ-7 shows characteristic signals for the protons on the naphthoquinone ring system and the long heptaprenyl side chain. oup.comresearchgate.net For instance, complex absorption patterns in the aromatic region (δ 7.2-8.1 ppm) and specific signals for methyl groups (e.g., a singlet at δ 2.18 ppm for the C-2 ring methyl group) provide detailed structural information. researchgate.net Analysis of the splitting patterns of the aromatic protons indicated the presence of a methyl group at either the C-5 or C-8 position on the naphthoquinone ring. oup.comresearchgate.net Further studies on TPQ-7 from T. acidophilum HO-62 confirmed the methyl group is located at the 8-position. asm.org
Together, these NMR techniques provide a comprehensive picture of the molecular architecture of this compound, confirming the identity and position of substituents on the naphthoquinone ring and the nature of the isoprenyl side chain. nih.govasm.org
Advanced chromatographic techniques are essential for the isolation, purification, and analysis of this compound from the lipid extracts of T. acidophilum.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method used to separate and quantify different quinone species. asm.orgnih.gov Neutral lipids extracted from T. acidophilum are often first passed through a silica (B1680970) gel column, and the resulting fraction is then subjected to HPLC. asm.orgnih.gov Using a silica column (e.g., Capcell pak silica UG80) with a mobile phase such as hexane-diethylether-trifluoroacetic acid, researchers have successfully separated four distinct quinone peaks from T. acidophilum HO-62 extracts. asm.orgresearchgate.net These peaks were subsequently identified as different forms of menaquinone and this compound. asm.orgnih.gov HPLC is also used for the quantitative analysis of these quinones. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. saiflucknow.org LC-MS allows for the direct analysis of the components of a mixture as they elute from the chromatography column. This is particularly useful for identifying and quantifying quinones like this compound in complex biological samples with high sensitivity and selectivity. saiflucknow.orgnih.govdntb.gov.ua The combination of retention time from the LC and the mass-to-charge ratio from the MS provides two independent measures for confident compound identification. saiflucknow.org
Cryo-electron tomography (Cryo-ET) is a revolutionary imaging technique that allows for the three-dimensional visualization of cellular structures in their near-native, hydrated state at subnanometer resolution. myscope.trainingeurobioimaging-access.eunih.gov This method has been pivotal in understanding the in situ organization of this compound within the archaeon T. acidophilum.
By imaging vitrified (plunge-frozen) T. acidophilum cells, cryo-ET has revealed the presence of numerous cytosolic, globular particles, which were named Thermoplasma Quinone Droplets (TaQDs). oup.comoup.com These droplets, which are roughly spherical and have an average diameter of 50 nm, are distributed evenly throughout the cytoplasm. oup.com Cryo-ET reconstructions show that TaQDs have an electron-dense core, which is where the hydrophobic menaquinones are stored, surrounded by a denser, discontinuous boundary composed of protein. oup.comoup.com This technique provides unparalleled insight into the supramolecular organization of these quinone storage particles within their native cellular context, bridging the gap between molecular and cellular structures. myscope.trainingeurobioimaging-access.euoup.com The use of cryo-ET has been fundamental in characterizing TaQDs as a novel category of lipoprotein-like particles. oup.comnih.gov
Advanced Chromatographic Techniques (e.g., HPLC, LC-MS) for this compound Isolation and Analysis in Complex Biological Mixtures
Proteomic and Biochemical Research Approaches
To understand the full biological context of this compound, it is crucial to identify and characterize the proteins that associate with it, particularly within the Thermoplasma Quinone Droplets (TaQDs). Proteomic and biochemical methods are central to this endeavor.
The identification of the protein components of TaQDs has been achieved through a combination of protein separation and sequencing techniques. nih.gov
1D-SDS-PAGE/LC-MS/MS: One-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (1D-SDS-PAGE) is used to separate the proteins from purified TaQD samples based on their molecular weight. creative-proteomics.comnih.gov After separation, protein bands are excised from the gel and digested into smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govfrontiersin.org In this technique, the LC separates the peptides, which are then ionized and fragmented in the mass spectrometer. The resulting fragmentation patterns are used to determine the amino acid sequence of the peptides, which are then matched to a protein database to identify the original proteins. frontiersin.org
Using this approach on TaQDs isolated by three different methods (column chromatography, immunoprecipitation, and ultracentrifugation), researchers identified a set of core protein constituents. nih.gov The major protein identified was the 153-amino-acid-long Ta0547, which contains a vitellogenin-N domain. oup.com In addition to the dominant Ta0547, several other low-molecular-weight, uncharacterized proteins were identified as part of the TaQD proteome, including Ta0093, Ta0182, Ta0337, Ta0437, Ta0438, and Ta1223a. nih.gov
Edman Degradation: Edman degradation is a classical chemical method for sequencing amino acids from the N-terminus of a protein or peptide. libretexts.orgtaylorandfrancis.com It involves sequentially removing one amino acid at a time, which is then identified. libretexts.org This technique was used to cross-reference and confirm the identities of the proteins found in TaQDs through the LC-MS/MS analysis. nih.gov While modern proteomics largely relies on mass spectrometry, Edman degradation can provide complementary data, especially for confirming the N-terminal sequence of a protein. taylorandfrancis.com
Enzymatic Activity Assays and Kinetic Characterization of this compound-Related Biosynthetic and Electron Transport Enzymes
The functional elucidation of enzymes involved in this compound biosynthesis and its role in electron transport chains relies heavily on enzymatic activity assays. amsbio.comsigmaaldrich.comthermofisher.com These laboratory techniques are designed to measure the rate of specific enzymatic reactions, providing crucial insights into enzyme function, substrate specificity, and the influence of various factors like pH, temperature, and inhibitors. sigmaaldrich.com
Key Methodologies:
Spectrophotometric Assays: These assays are widely used to monitor the activity of oxidoreductases, which are central to electron transport. By tracking changes in the absorbance of light at specific wavelengths, researchers can follow the reduction or oxidation of electron acceptors or donors, such as cytochromes or artificial dyes, which are coupled to the activity of this compound-related enzymes.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating, identifying, and quantifying the substrates and products of enzymatic reactions. In the context of TPQ biosynthesis, HPLC can be used to measure the conversion of precursor molecules into this compound, allowing for the characterization of individual biosynthetic enzymes.
Kinetic Characterization:
Beyond simply detecting activity, kinetic characterization provides a deeper understanding of enzyme performance. By systematically varying the concentration of substrates and measuring the initial reaction velocity, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). nih.gov The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. nih.gov For instance, a lower Km value suggests a higher affinity.
Kinetic studies have been essential in comparing the efficiency of different enzymes within the electron transport chain and in understanding how mutations or environmental conditions can affect their function. nih.govnih.gov For example, studies on related quinone-utilizing enzymes have shown how changes in the protein environment can alter the redox potential of iron-sulfur clusters, which in turn can influence their interaction with quinones. nih.gov
| Parameter | Description | Significance in this compound Research |
| Vmax | The maximum rate of an enzyme-catalyzed reaction. | Indicates the catalytic efficiency of biosynthetic and electron transport enzymes. |
| Km | The substrate concentration at which the reaction rate is half of Vmax. | Provides insight into the affinity of enzymes for this compound precursors or for this compound itself in electron transport. |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | A measure of the intrinsic catalytic activity of an enzyme. |
| kcat/Km | The catalytic efficiency of an enzyme. | Allows for the comparison of enzyme performance with different substrates or under different conditions. |
Genetic and Molecular Biology Research Techniques
Gene Cloning and Sequencing for Elucidating Biosynthetic Enzyme Genes and Associated Protein Genes
The identification and characterization of the genes responsible for this compound biosynthesis are fundamental to understanding its formation. Gene cloning and sequencing are the cornerstone techniques for this purpose. nih.govresearchgate.net The process typically begins with the creation of a genomic DNA library from a this compound-producing organism. nih.gov
Modern approaches often utilize the Polymerase Chain Reaction (PCR) to amplify specific gene sequences directly from the organism's genome, especially when sequence information from related organisms is available. nih.gov Once a gene is cloned, its nucleotide sequence is determined. This sequence provides the blueprint for the amino acid sequence of the corresponding enzyme.
Bioinformatics and Computational Approaches for Pathway Prediction, Homology Modeling, and Functional Inference of this compound-Related Systems
The vast amount of genomic and proteomic data generated requires powerful computational tools for analysis and interpretation. nih.gov Bioinformatics and computational biology play a crucial role in predicting metabolic pathways, modeling protein structures, and inferring the function of uncharacterized proteins related to this compound. frontiersin.orgnih.gov
Pathway Prediction:
By comparing the genome of a this compound-producing organism with the genomes of organisms with known quinone biosynthetic pathways, bioinformatic tools can identify potential homologous genes. frontiersin.orggenome.jp The presence of a cluster of such genes in the genome can suggest a biosynthetic pathway. Machine learning and deep learning approaches are also being developed to predict metabolic pathways based on the chemical structure of the final product and the genomic information of the organism. frontiersin.orgnih.gov
Homology Modeling:
For enzymes whose three-dimensional structure has not been experimentally determined, homology modeling (or comparative modeling) can be used to build a theoretical model. wikipedia.orgcreative-proteomics.comresearchgate.netmedcraveonline.com This technique relies on the principle that proteins with similar amino acid sequences often have similar 3D structures. wikipedia.orgcreative-proteomics.com By using the known structure of a related enzyme as a template, a 3D model of the this compound-related enzyme can be generated. nih.gov These models are invaluable for understanding the enzyme's active site, its potential mechanism of action, and for designing experiments to test these hypotheses. researchgate.netnih.gov
Functional Inference:
Computational methods are also employed to predict the function of newly discovered proteins. embopress.orgelifesciences.org This can be achieved by identifying conserved domains or motifs within the protein sequence that are associated with known functions. biorxiv.org For instance, the presence of a specific binding site for a cofactor or a characteristic fold can provide clues about the protein's role in the cell. Network-based approaches, which analyze the interactions between proteins, can also help to infer the function of a protein based on its interaction partners. embopress.org
| Computational Approach | Application in this compound Research | Key Information Gained |
| Pathway Prediction | Identifying candidate genes and enzymatic steps in the TPQ biosynthetic pathway. | A hypothetical model of the complete biosynthetic route from precursor molecules to this compound. |
| Homology Modeling | Generating 3D structural models of this compound biosynthetic and electron transport enzymes. | Insights into the active site, substrate binding, and catalytic mechanism of the enzymes. |
| Functional Inference | Assigning putative functions to uncharacterized proteins found in gene clusters associated with this compound. | Hypotheses about the roles of novel proteins in the biosynthesis, regulation, or transport of this compound. |
Future Research Directions and Unanswered Questions in Thermoplasmaquinone Studies
Comprehensive Mechanistic Elucidation of Thermoplasmaquinone Biosynthetic Pathways Across its Diverse Host Organisms
A fundamental gap in our knowledge lies in the complete elucidation of the biosynthetic pathway of this compound. While it is known to be a derivative of menaquinone, the specific enzymatic steps and the genes encoding these enzymes remain largely uncharacterized. nih.govnih.gov The biosynthesis of isoprenoids, the building blocks of the side chain of this compound, is thought to proceed via the mevalonate (B85504) (MVA) pathway in archaea like Thermoplasma. nih.govnih.gov However, the precise enzymes responsible for the modifications that distinguish this compound from other menaquinones are yet to be identified.
Future research should focus on:
Identifying and characterizing the methyltransferase(s) responsible for the addition of a methyl group at position 8 of the naphthoquinone ring, a key modification in this compound biosynthesis. nih.gov
Investigating the regulation of the biosynthetic pathway in response to different growth conditions, such as aerobic versus anaerobic environments, as the relative abundance of this compound is known to change significantly. nih.govasm.org
Comparative genomics and transcriptomics of this compound-producing organisms and their close relatives that lack this quinone could reveal candidate genes involved in its synthesis.
Heterologous expression of candidate genes in more genetically tractable organisms could be employed to confirm their function in the biosynthetic pathway. nih.gov
Unraveling the complete biosynthetic pathway is not only crucial for a fundamental understanding of archaeal metabolism but also opens the door for potential biotechnological applications, such as the engineered production of novel quinones.
Detailed Characterization of All this compound-Interacting Protein Complexes Beyond Presently Identified Structures (e.g., TaQDs)
Recent discoveries have revealed that this compound is not solely confined to the cell membrane. In Thermoplasma acidophilum, it is a major component of novel lipoprotein particles termed Thermoplasma Quinone Droplets (TaQDs). oup.comoup.com These droplets are composed of menaquinones, polar lipids, and a major protein component, Ta0547, which has a vitellogenin-N domain. oup.comoup.comnih.gov Proteomic analysis of TaQDs has identified several other associated proteins, most of which are uncharacterized. nih.gov
Key areas for future investigation include:
Elucidating the three-dimensional structure of TaQDs to understand how this compound and proteins are organized within these particles.
Determining the specific functions of the proteins associated with TaQDs. Bioinformatics analyses have suggested potential interactions with proteins involved in lipid metabolism, but these interactions need to be experimentally validated. nih.gov
Investigating the dynamics of TaQD formation and degradation and their role in quinone storage and transport within the cell.
Exploring the existence of other this compound-interacting protein complexes in the membrane and cytoplasm using advanced techniques like tandem affinity purification (TAP). cuni.czkbdna.com
A thorough characterization of these protein complexes will provide critical insights into the cellular management and diverse functional roles of this compound beyond its established role as an electron carrier.
Advanced Mechanistic Studies of this compound's Precise Role in Membrane Bioenergetics and Cellular Redox Homeostasis
Isoprenoid quinones are integral components of electron transport chains, playing a vital role in cellular bioenergetics. nih.govasm.org In Thermoplasma acidophilum, the quinone profile, including the relative amounts of this compound, menaquinone, and methionaquinone, changes in response to oxygen availability. nih.govasm.org This suggests that different quinones may have distinct roles in aerobic and anaerobic respiration. asm.org The predominance of this compound under anaerobic conditions points to a specialized function in these respiratory pathways. nih.govasm.org
Future research should aim to:
Determine the precise redox potential of this compound and how it compares to other quinones in Thermoplasma. This is crucial for understanding its specific position and function in the electron transport chain. asm.org
Identify the specific oxidoreductases that interact with this compound in both aerobic and anaerobic respiratory chains.
Investigate the role of this compound in maintaining cellular redox homeostasis. nih.govmdpi.com This includes its potential involvement in mitigating oxidative stress, a significant challenge for organisms living in extreme environments. nih.gov
Utilize techniques like cyclic voltammetry and spectroelectrochemistry to study the electron transfer properties of purified this compound and its interactions with respiratory enzymes.
A deeper understanding of this compound's role in bioenergetics and redox balance is fundamental to comprehending how extremophiles thrive in their challenging habitats.
In-depth Investigation of this compound's Specific Contributions to Extremophile Survival and Adaptation Strategies
Extremophiles have evolved a remarkable array of adaptations to survive in harsh conditions such as high temperature, extreme pH, and high pressure. nih.govnoaa.gov The unique lipids and quinones found in these organisms are thought to be key components of these survival strategies. nih.govnih.gov The presence of this compound in thermoacidophiles like Thermoplasma acidophilum suggests a role in adaptation to both high temperature and low pH. oup.commbl.or.kr
Future studies should focus on:
Investigating the biophysical properties of membranes containing this compound to understand how it contributes to membrane stability and fluidity at high temperatures.
Exploring the potential role of this compound in protecting the cell from acid stress. This could involve its participation in proton translocation or the maintenance of the proton motive force across the cell membrane.
Creating and analyzing mutants with altered this compound biosynthesis (once the pathway is elucidated) to directly assess its importance for survival under various stress conditions.
Comparing the quinone profiles of different extremophiles to identify correlations between specific quinone structures and adaptation to particular environmental extremes. nih.gov
Unraveling the specific contributions of this compound to extremophile survival will not only enhance our understanding of the limits of life but may also provide inspiration for the development of novel robust biomaterials and industrial processes.
Development of Novel Analytical and Imaging Techniques for High-Resolution In Situ this compound Research
The study of this compound and its cellular context has been aided by techniques like high-performance liquid chromatography (HPLC), mass spectrometry, and cryo-electron tomography. nih.govoup.comresearchgate.net However, to gain a more dynamic and detailed understanding of its function, new analytical and imaging methods are needed.
Future advancements could include:
Developing fluorescent probes specific for this compound to enable its visualization and tracking within living cells using advanced microscopy techniques like super-resolution microscopy.
Applying in situ mass spectrometry imaging techniques to map the subcellular distribution of this compound and its associated lipids and proteins with high spatial resolution.
Utilizing advanced spectroscopic methods like Raman spectroscopy for the non-destructive, in situ analysis of this compound within its native cellular environment. mdpi.comiaea.org
Employing chemoproteomics with activity-based probes to identify and characterize proteins that interact with this compound in a functional context. frontiersin.org
The development of these novel techniques will be instrumental in overcoming the current limitations in studying this unique quinone and will undoubtedly lead to new discoveries about its cellular roles.
Exploring this compound as a Specific Biochemical Target for Novel Therapeutic Strategies in Parasitology and Microbiology
The unique biochemical pathways and molecules found in microorganisms, particularly those absent in humans, represent promising targets for the development of new therapeutic agents. journalarrb.comnih.gov While this compound itself is found in archaea, the broader family of menaquinones is essential for many pathogenic bacteria. The enzymes involved in the biosynthesis of these quinones are therefore attractive targets for the development of new antibiotics.
Future research in this area could explore:
The possibility that unique modifications, like those found in this compound, might also exist in the menaquinones of certain pathogens. This could provide highly specific targets for drug development.
Whether the enzymes responsible for this compound biosynthesis have homologs in pathogenic organisms that could be targeted by novel inhibitors.
The potential for targeting quinone-dependent respiratory pathways in parasites. Some protozoan parasites have unique electron transport chains that could be susceptible to drugs that interfere with quinone function. frontiersin.orgbinasss.sa.cr
Screening for inhibitors of the yet-to-be-discovered enzymes of the this compound biosynthetic pathway. These inhibitors could then be tested for activity against a broad range of microorganisms.
While this area of research is still in its infancy, the unique biochemistry of this compound and its biosynthetic pathway could ultimately inspire the development of novel therapeutic strategies to combat infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
